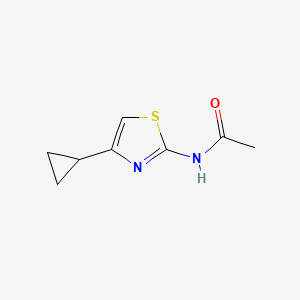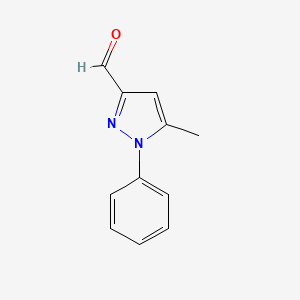
3,4-二溴呋喃-2-甲醛
描述
“3,4-Dibromofuran-2-carboxaldehyde” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of 3-bromotetronamides involves the reaction of 3,4-dibromofuran-2(5H)-one, obtained from furfural, with primary and secondary amines . Aromatic amines were more tolerated than aliphatic and heteroaromatic ones . Another synthesis method involves a one-step process using adapted Vilsmeier conditions .
Chemical Reactions Analysis
The cycloaddition of 3,4-dibromofuran with azo diesters proceeds by a Diels–Alder reaction followed by a novel rearrangement to give 3,5-dibromotetrahydropyridazin-4-ones . Another reaction involves the direct synthesis of 3-bromotetronamides through the reaction of 3,4-dibromofuran-2(5H)-one, obtained from furfural, with primary and secondary amines .
科学研究应用
Synthesis of 3-bromotetronamides
3,4-Dibromofuran-2-carboxaldehyde is used in the direct synthesis of 3-bromotetronamides. This process involves the reaction of 3,4-dibromofuran-2(5H)-one, obtained from furfural, with primary and secondary amines. The reaction yields 3-bromotetronamides in good amounts. It’s worth noting that aromatic amines are more tolerated than aliphatic and heteroaromatic ones .
Production of Tetrahydropyridazinones
Another interesting application of 3,4-Dibromofuran-2-carboxaldehyde is in the production of tetrahydropyridazinones. This process involves a Diels–Alder reaction of 3,4-dibromofuran with azo diesters, followed by a novel rearrangement to give 3,5-dibromotetrahydropyridazin-4-ones .
Heterocyclic Synthesis
The compound is also used in heterocyclic synthesis. The synthesis of functionalized tetronamides is a theme of ongoing research activity, and this interest is due to the synthetic applications of such compounds, mainly in heterocyclic synthesis .
Formation of Bicyclic Compounds
Cyclic enaminones are especially attractive in the formation of bicyclic compounds. In this context, tetronamides have embedded in their structure the N-C=C-C=O enaminone moiety, and recently they have emerged as a latent acyclic enaminone in the formal aza- [3+3] cycloaddition reaction .
安全和危害
未来方向
属性
IUPAC Name |
3,4-dibromofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2/c6-3-2-9-4(1-8)5(3)7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGFXCFLPWYSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(O1)C=O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298706 | |
| Record name | 3,4-Dibromo-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromofuran-2-carbaldehyde | |
CAS RN |
32460-03-0 | |
| Record name | 3,4-Dibromo-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32460-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromo-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

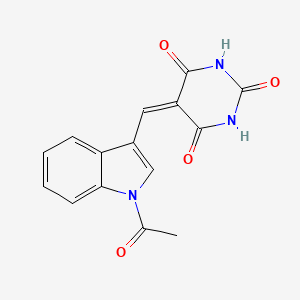
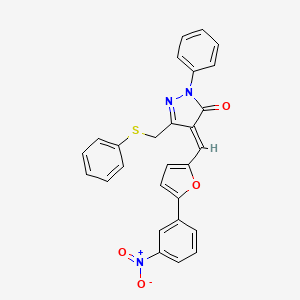


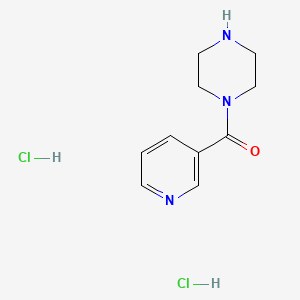

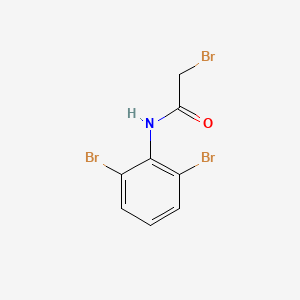

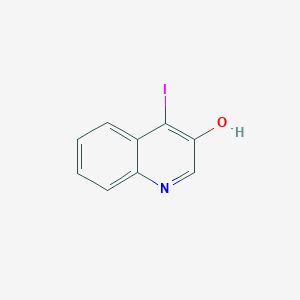
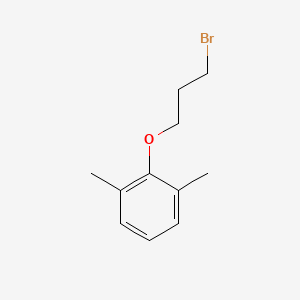
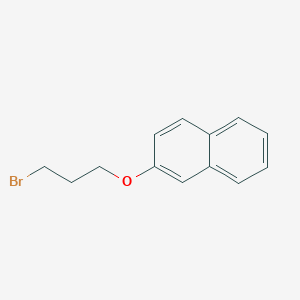
![3-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-5-[(3-methyl-2-thienyl) methylene]-2-thioxo-4-thiazolidinone](/img/structure/B3259817.png)
